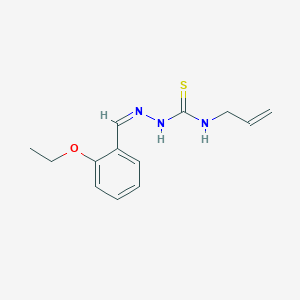
N-allyl-N'-(2-ethoxybenzylidene)carbamohydrazonothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(2-ethoxybenzylidene)carbamohydrazonothioic acid, also known as ethyl-2-benzylidene-2,3-dihydro-1H-pyrazin-3-one-4-carbothioamide (EBPC), is a thiosemicarbazone derivative. It has been widely studied for its potential in medicinal chemistry due to its broad range of biological activities.
Mecanismo De Acción
The mechanism of action of EBPC is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase. It may also interact with cellular membranes, leading to changes in membrane permeability and ion transport.
Biochemical and Physiological Effects:
EBPC has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models. EBPC has also been shown to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EBPC is its broad range of biological activities, which makes it a promising candidate for further research in medicinal chemistry. However, its low yield in synthesis and limited solubility in water may pose challenges for its use in lab experiments.
Direcciones Futuras
There are several areas of future research for EBPC. One potential direction is to investigate its potential as an inhibitor of acetylcholinesterase for the treatment of Alzheimer's disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to understand the mechanism of action of EBPC and its potential for use in other areas of medicine.
Métodos De Síntesis
EBPC can be synthesized by the reaction of ethyl 2,3-dihydro-1H-pyrazin-3-one-4-carbothioate with 2-ethoxybenzaldehyde and allylamine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
EBPC has been extensively studied for its potential in medicinal chemistry due to its broad range of biological activities. It has been shown to have antitumor, antifungal, antibacterial, antiviral, and anti-inflammatory properties. EBPC has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
Fórmula molecular |
C13H17N3OS |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
1-[(Z)-(2-ethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C13H17N3OS/c1-3-9-14-13(18)16-15-10-11-7-5-6-8-12(11)17-4-2/h3,5-8,10H,1,4,9H2,2H3,(H2,14,16,18)/b15-10- |
Clave InChI |
UFGQSDPENQFGSS-GDNBJRDFSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=N\NC(=S)NCC=C |
SMILES |
CCOC1=CC=CC=C1C=NNC(=S)NCC=C |
SMILES canónico |
CCOC1=CC=CC=C1C=NNC(=S)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)

![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)

![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)
